molecular formula C18H19NO3 B4562736 3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide

3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B4562736
M. Wt: 297.3 g/mol
InChI Key: CUSPKPZPXMFSCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide is a useful research compound. Its molecular formula is C18H19NO3 and its molecular weight is 297.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.13649347 g/mol and the complexity rating of the compound is 363. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Antioxidant Activity

A study conducted by Demir et al. (2015) focused on a novel benzamide derivative, analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation to determine its molecular structure and properties. The research highlighted its antioxidant properties evaluated through DPPH free radical scavenging test, demonstrating the compound's potential in materials science for antioxidant applications Demir et al., 2015.

Synthesis and Material Properties

Han et al. (2019) investigated low melting phthalonitrile resins containing allyl and methoxyl groups, focusing on their synthesis, curing behavior, and the resulting thermal and mechanical properties. This research suggests that allyl-containing polymers could serve as high-temperature structural composite matrices, indicating a significant application in the development of advanced materials Han et al., 2019.

Chemical Reactivity and Potential Biological Activities

Research by Trost et al. (2004) explored the use of terminally substituted allyl systems in asymmetric synthesis, providing insights into chemical reactivity and synthesis methodologies for developing compounds with potential biological activities Trost et al., 2004.

Corrosion Inhibition

A study by Mishra et al. (2018) on N-phenyl-benzamide derivatives demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research highlights the potential application of benzamide derivatives in protecting metals from corrosion, an important consideration in industrial applications Mishra et al., 2018.

Supramolecular Chemistry

Lightfoot et al. (1999) investigated a benzamide-based compound, revealing novel supramolecular packing motifs. This study contributes to the understanding of molecular organization, which could be critical for designing new materials with specific properties Lightfoot et al., 1999.

Properties

IUPAC Name

4-methoxy-N-(4-methoxyphenyl)-3-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3/c1-4-5-13-12-14(6-11-17(13)22-3)18(20)19-15-7-9-16(21-2)10-8-15/h4,6-12H,1,5H2,2-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUSPKPZPXMFSCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide
Reactant of Route 6
3-allyl-4-methoxy-N-(4-methoxyphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.